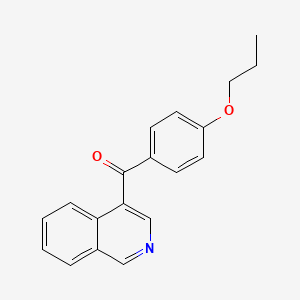

4-(4-Propoxybenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-4-yl-(4-propoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-2-11-22-16-9-7-14(8-10-16)19(21)18-13-20-12-15-5-3-4-6-17(15)18/h3-10,12-13H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHWDSZBOYJXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270023 | |

| Record name | 4-Isoquinolinyl(4-propoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-96-6 | |

| Record name | 4-Isoquinolinyl(4-propoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinyl(4-propoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Propoxybenzoyl Isoquinoline

Established Isoquinoline (B145761) Synthesis Approaches and their Strategic Applicability

The construction of the isoquinoline core is a well-established field, with several named reactions offering reliable pathways to this heterocyclic system. The applicability of these methods to the synthesis of a C-4 substituted isoquinoline like 4-(4-propoxybenzoyl)isoquinoline depends on the availability of suitably substituted precursors and the regioselectivity of the cyclization step.

Bischler-Napieralski Cyclization and Modern Adaptations

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline. wikipedia.orgorganic-chemistry.orgjk-sci.comorganicreactions.org The traditional reaction conditions often require strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at elevated temperatures. wikipedia.orgorganic-chemistry.org

For the synthesis of a 4-aroylisoquinoline, this method would necessitate a β-arylethylamide precursor with an aroyl or a precursor to an aroyl group at the α-position of the ethylamine moiety. The strategic challenge lies in the synthesis of such a precursor and the potential for side reactions under the harsh acidic conditions.

Modern adaptations of the Bischler-Napieralski reaction aim to overcome the limitations of the classical method by employing milder reagents and reaction conditions. Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields in the synthesis of substituted isoquinoline libraries. organic-chemistry.org These advancements could potentially be applied to the cyclization of more complex and sensitive substrates required for the synthesis of this compound.

Table 1: Comparison of Classical and Modern Bischler-Napieralski Reaction Conditions

| Feature | Classical Conditions | Modern Adaptations |

| Reagents | P₂O₅, POCl₃, ZnCl₂ | Milder Lewis acids, triflic anhydride |

| Temperature | High (reflux) | Room temperature to moderate heating |

| Energy Source | Conventional heating | Microwave irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Substrate Scope | Often limited to electron-rich arenes | Broader, including more functionalized substrates |

Pictet-Spengler Reaction and its Utility in Isoquinoline Scaffolding

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. jk-sci.comwikipedia.orgname-reaction.comthermofisher.com To obtain the fully aromatic isoquinoline, a subsequent oxidation step is required. The utility of this reaction for constructing a 4-aroylisoquinoline scaffold would depend on the use of a β-ketoaldehyde or a related dicarbonyl compound in the condensation step.

The reaction is particularly effective for β-arylethylamines bearing electron-donating groups on the aromatic ring, which facilitates the electrophilic aromatic substitution. jk-sci.com The choice of the carbonyl component is crucial for introducing the desired substituent at the C-4 position of the resulting tetrahydroisoquinoline. For the synthesis of this compound, a potential precursor could be a β-aryl-β-keto-ethylamine, which upon reaction with a suitable one-carbon electrophile and subsequent oxidation, could yield the target molecule.

Like the Bischler-Napieralski reaction, modern variations of the Pictet-Spengler reaction, including the use of microwave assistance, have been developed to enhance reaction efficiency and substrate scope. organic-chemistry.org

Rh(III)-Catalyzed Annulation Strategies for Isoquinolone Precursors

In recent years, transition metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems. mdpi.comnih.govnih.govnih.govrsc.orgresearchgate.netrsc.orgrsc.orgrsc.org Rhodium(III)-catalyzed [4+2] annulation of benzamides with alkynes provides a direct route to isoquinolones, which are valuable precursors to isoquinolines. mdpi.com

To apply this strategy to the synthesis of this compound, a key step would be the annulation of a benzamide with an alkyne bearing a 4-propoxybenzoyl group. The regioselectivity of the alkyne insertion is a critical factor in determining the substitution pattern of the resulting isoquinolone. The directing group on the benzamide plays a crucial role in controlling the regiochemistry of the C-H activation and subsequent annulation.

These Rh(III)-catalyzed methods often proceed under mild conditions and exhibit high functional group tolerance, making them attractive for the synthesis of highly functionalized isoquinolone derivatives. The resulting isoquinolone can then be converted to the corresponding isoquinoline through a two-step sequence involving conversion of the C1-carbonyl group to a leaving group (e.g., triflate) followed by a reduction or cross-coupling reaction.

Alternative Cyclization and Aromatization Pathways for Isoquinoline Core Construction

Beyond the classical named reactions, a variety of other cyclization and aromatization strategies have been developed for the construction of the isoquinoline core. These methods often offer alternative retrosynthetic disconnections and can provide access to substitution patterns that are difficult to achieve using traditional approaches.

One such strategy involves the palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines with aryl iodides and carbon monoxide, which directly affords 3-substituted-4-aroylisoquinolines. researchgate.net This method is particularly relevant as it directly installs an aroyl group at the C-4 position. The synthesis of this compound via this route would involve the use of 4-propoxyiodobenzene as the coupling partner.

Another approach involves the functionalization of pre-formed isoquinoline derivatives. For instance, the direct C-4 alkylation of isoquinolines can be achieved through a temporary dearomatization strategy, although this has been demonstrated with vinyl ketones rather than for the introduction of an aroyl group. nih.gov

The aromatization of partially saturated isoquinoline precursors, such as dihydro- and tetrahydroisoquinolines obtained from the Bischler-Napieralski and Pictet-Spengler reactions, respectively, is a crucial final step. This is typically achieved using oxidizing agents such as palladium on carbon (Pd/C), manganese dioxide (MnO₂), or sulfur. wikipedia.org

Advanced Synthetic Transformations for Introducing and Modifying the 4-(4-Propoxybenzoyl) Moiety

The introduction of the 4-(4-propoxybenzoyl) group onto a pre-existing isoquinoline ring system represents a convergent and often highly flexible synthetic strategy. Transition metal-catalyzed cross-coupling reactions are particularly powerful for this purpose, allowing for the formation of carbon-carbon bonds at specific positions of the isoquinoline nucleus.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Isoquinoline C-4 Position

The C-4 position of the isoquinoline ring can be functionalized through various transition metal-catalyzed cross-coupling reactions, provided a suitable handle, such as a halogen or a triflate group, is present at this position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a versatile method for C-C bond formation. To synthesize this compound, a 4-haloisoquinoline could be coupled with a (4-propoxybenzoyl)boronic acid derivative. Alternatively, a 4-isoquinolylboronic acid could be reacted with a 4-propoxybenzoyl halide.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.gov While not a direct method for introducing a benzoyl group, it can be used to install a styryl group at the C-4 position, which could then be oxidized to the desired benzoyl moiety. For example, 4-bromoisoquinoline (B23445) can undergo a Heck reaction with 4-propoxystyrene. nih.gov

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper, is another powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgresearchgate.net A 4-haloisoquinoline could be coupled with 1-ethynyl-4-propoxybenzene. The resulting 4-alkynylisoquinoline could then be hydrated to afford the target this compound.

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for C-4 Functionalization

| Reaction | Coupling Partners | Catalyst System | Key Transformation |

| Suzuki-Miyaura | 4-Haloisoquinoline + (4-Propoxybenzoyl)boronic acid | Pd catalyst, base | C(sp²)-C(sp²) bond formation |

| Heck | 4-Haloisoquinoline + 4-Propoxystyrene | Pd catalyst, base | C(sp²)-C(sp²) bond formation (alkenylation) |

| Sonogashira | 4-Haloisoquinoline + 1-Ethynyl-4-propoxybenzene | Pd/Cu catalyst, base | C(sp²)-C(sp) bond formation (alkynylation) |

These advanced synthetic transformations, in conjunction with the established and modern methods for isoquinoline core synthesis, provide a comprehensive toolkit for the preparation of this compound and its analogues, enabling further exploration of their chemical and biological properties.

Regioselective Functionalization Techniques on the Isoquinoline Ring System

Achieving regiocontrol during the functionalization of the isoquinoline nucleus is critical for synthesizing specific isomers like this compound. Modern synthetic methods offer precise control over the position of substitution.

Transition-metal-catalyzed C-H functionalization is a premier strategy for regioselective synthesis. mdpi.com By employing directing groups, catalysts can be guided to a specific C-H bond, enabling functionalization at positions that are otherwise difficult to access. For instance, directing groups such as oximes or hydrazones can facilitate C-H activation at the ortho-position of a phenyl ring, which can then be used to construct the isoquinoline heterocycle. nih.govresearchgate.net

Direct functionalization of the pre-formed isoquinoline ring is also a viable strategy. A recently developed method allows for the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile. nih.gov This reaction proceeds through a temporary dearomatization of the isoquinoline ring, does not require an N-activating group, and introduces a carbonyl-containing substituent at the C-4 position. nih.gov

Approaches for C-Acylation and Benzoyl Group Introduction

The introduction of the benzoyl group at the C-4 position is a key transformation. Classical methods like the Friedel-Crafts acylation can be challenging for electron-deficient N-heterocycles and often suffer from poor regioselectivity. More contemporary and efficient methods are therefore preferred.

One such method is the Minisci reaction, which involves the radical-based C-H acylation of protonated N-heteroarenes. A transition-metal-free approach utilizes aldehydes as the acyl source with an oxidant like potassium persulfate (K₂S₂O₈), providing a direct and novel method for acylating electron-deficient heterocycles like isoquinoline. acs.org

Alternatively, the benzoyl moiety can be incorporated during the construction of the isoquinoline skeleton itself. The Bischler–Napieralski synthesis, a classical method, involves the acid-catalyzed cyclodehydration of an N-acylated β-phenylethylamine to form a 3,4-dihydroisoquinoline, which is subsequently oxidized to the aromatic isoquinoline. pharmaguideline.com By starting with a β-phenylethylamine appropriately acylated with a 4-propoxybenzoyl group precursor, this strategy can build the core structure with the desired acyl group already in place or in a readily convertible form.

Chemical Modifications of the Propoxy Chain and Aromatic Substituents

Post-synthesis modification of the peripheral groups of this compound allows for the generation of analogs for structure-activity relationship studies.

Propoxy Chain Modification: The propoxy group offers several handles for modification. Cleavage of the propyl ether, for example using boron tribromide (BBr₃), would yield a phenolic hydroxyl group. This hydroxyl group can then be re-alkylated with various alkyl halides to introduce different ether chains, thereby modulating properties like lipophilicity and metabolic stability.

Aromatic Substituent Modification: The aromatic rings of both the isoquinoline and benzoyl moieties can be functionalized further. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation) can introduce new substituents, although the regiochemical outcome will be dictated by the directing effects of the existing groups. For more targeted modifications, nucleophilic aromatic substitution (SₙAr) can be employed, particularly on rings activated with strong electron-withdrawing groups or by replacing a suitable leaving group like a halide. mdpi.com Introducing various substituents on the aromatic rings can effectively modulate the electronic properties, selectivity, and solubility of the molecule. mdpi.com

Exploration of Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic design is essential for developing environmentally sustainable and economically viable processes. rsc.org The synthesis of complex molecules like this compound can be made greener by adopting several key strategies.

Atom Economy and Waste Prevention: Traditional multi-step syntheses often have poor atom economy and generate significant waste. nih.gov Modern approaches like transition-metal-catalyzed C-H activation/annulation are highly atom-economical as they form C-C and C-N bonds directly without the need for pre-functionalized substrates, thus minimizing byproduct formation. mdpi.comnih.gov

Use of Benign Solvents: Many palladium-catalyzed reactions are performed in solvents like N,N-Dimethylformamide (DMF), which pose environmental and health concerns. Research has shown that biomass-derived solvents such as gamma-Valerolactone (GVL), ethyl levulinate, and 2-Methyltetrahydrofuran (2-MeTHF) can serve as viable, greener alternatives for reactions like aminocarbonylation without compromising reactivity. mdpi.comrsc.org

Energy Efficiency: The use of alternative energy sources can significantly reduce the environmental footprint of a synthesis. Microwave irradiation and ultrasound-assisted synthesis are energy-efficient techniques that can lead to faster reaction rates, higher yields, and fewer side products compared to conventional heating. rsc.org

Catalysis over Stoichiometric Reagents: The use of recyclable catalytic systems is a core principle of green chemistry. Transition-metal catalysis is inherently superior to the use of stoichiometric reagents. Further advancements include the development of metal-free catalytic systems, such as organic photocatalysts (e.g., 4CzIPN), which can mediate complex transformations like cascade amidation/cyclization under mild, environmentally benign conditions using visible light. rsc.org

Reduction of Derivatives: Methodologies that avoid the use of protecting groups or unnecessary derivatization steps simplify synthetic routes and reduce waste. nih.gov Direct C-H functionalization is a prime example of such a strategy, as it allows for the direct installation of functional groups onto the isoquinoline core. mdpi.com

Table 2: Green Chemistry Approaches in Isoquinoline Synthesis

| Green Principle | Conventional Method | Greener Alternative | Advantage | Reference |

|---|---|---|---|---|

| Safer Solvents | DMF, Toluene | GVL, 2-MeTHF, Water | Reduced toxicity, renewable | mdpi.comrsc.org |

| Energy Efficiency | Conventional heating | Microwave, Ultrasound | Faster reactions, lower energy use | rsc.org |

| Atom Economy | Multi-step synthesis with protecting groups | C-H activation, one-pot reactions | Fewer steps, less waste | mdpi.comorganic-chemistry.org |

| Catalysis | Stoichiometric reagents | Recyclable metal catalysts, photocatalysts | Reduced waste, milder conditions | rsc.orgnih.gov |

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The quest for more efficient and selective synthetic routes to isoquinolines continues to drive innovation in organic chemistry. Several novel methodologies have been developed that offer significant advantages over traditional approaches.

Photocatalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under exceptionally mild conditions. rsc.org For instance, the synthesis of amide-functionalized isoquinoline-1,3-diones has been achieved via a cascade amidation/cyclization reaction using an organic photocatalyst and blue LED light, representing a green and efficient metal-free method. rsc.org

Novel Catalytic Systems: While palladium and rhodium are workhorse catalysts, systems based on other transition metals are being explored. Cobalt(III)-catalyzed C-H/N-H bond functionalization provides access to 1-aminoisoquinolines from aryl amidines and diazo compounds under mild, oxidant-free conditions. organic-chemistry.org Similarly, ruthenium(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides also proceeds without an external oxidant. organic-chemistry.org

Cascade Reactions: The development of cascade or domino reactions, where multiple bond-forming events occur in a single operation, significantly enhances synthetic efficiency. A palladium-catalyzed domino carbopalladation/carbonylation reaction, for example, allows for the synthesis of functionalized isoquinoline-1,3-diones in good to excellent yields. d-nb.info These one-pot procedures reduce the need for purification of intermediates, saving time, solvents, and resources. organic-chemistry.org

Electrochemical Methods: Electrochemical synthesis is gaining traction as a sustainable method that uses electricity as a "traceless" reagent to drive reactions, often avoiding the need for chemical oxidants or reductants. rsc.org

These cutting-edge methodologies provide powerful tools for the efficient, selective, and sustainable synthesis of complex molecular targets like this compound.

Structure Activity Relationship Sar and Molecular Design Strategies for 4 4 Propoxybenzoyl Isoquinoline Analogues

General Principles of SAR in Isoquinoline (B145761) Derivatives and their Relevance to 4-Substituted Analogues

The isoquinoline scaffold is a prominent feature in a vast number of natural products and synthetic compounds with a wide array of biological activities, including antitumor, antimicrobial, and neuroprotective effects. nih.govnumberanalytics.comresearchgate.net The biological activity of isoquinoline derivatives is highly dependent on the nature and position of their substituents. rsc.orgacs.org The isoquinoline ring system, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, offers multiple positions for substitution, each capable of influencing the molecule's interaction with biological targets. wikipedia.org

SAR studies on various isoquinoline alkaloids have demonstrated that substitutions at different positions of the core structure significantly affect their bioactivity. nih.govrsc.org For instance, the position of the nitrogen atom within the bicyclic system is crucial; isoquinoline and its isomer quinoline (B57606) can exhibit different biological profiles. nih.gov The electronic properties of the heterocyclic ring can be modulated by introducing electron-donating or electron-withdrawing groups, which in turn affects the molecule's pKa and its ability to form hydrogen bonds or engage in π-π stacking interactions with protein targets. nih.gov

In the context of 4-substituted analogues, the substituent at position 4 is particularly significant as it projects into a specific vector space from the core, influencing how the molecule fits into a target's binding pocket. Modifications at this position can directly impact ligand-receptor recognition. Studies on related quinoline derivatives have shown that the nature of the C-4 substituent is critical for biological activity. nih.gov

Impact of the 4-(4-Propoxybenzoyl) Substituent on Molecular Recognition and Biological Activity

The n-propoxy group (-O-CH₂CH₂CH₃) is a lipophilic moiety that can influence the molecule's solubility, membrane permeability, and metabolic stability. The length and branching of this alkyl chain are critical parameters in drug design.

Chain Length: Varying the length of the alkoxy chain (e.g., from methoxy (B1213986) to butoxy) systematically alters the compound's lipophilicity. An optimal chain length often exists for maximizing potency, as excessively long chains can lead to non-specific binding or poor solubility.

Branching: Introducing branching (e.g., an isopropoxy group) can increase metabolic stability by shielding the ether linkage from enzymatic degradation. It also introduces steric bulk, which can enhance binding selectivity if the target's binding pocket can accommodate the shape.

Below is a hypothetical data table illustrating the potential impact of these modifications on biological activity, based on general medicinal chemistry principles.

| Alkoxy Group (R) | Relative Lipophilicity (cLogP) | Expected Metabolic Stability | Hypothetical Relative Potency | Rationale |

|---|---|---|---|---|

| Methoxy (-OCH₃) | Low | Low | + | Smallest group, may not provide sufficient hydrophobic interaction. |

| Ethoxy (-OCH₂CH₃) | Moderate | Moderate | ++ | Increased hydrophobic interaction compared to methoxy. |

| Propoxy (-OCH₂CH₂CH₃) | Moderate-High | Moderate | +++ | Represents the lead structure with potentially optimal balance. |

| Isopropoxy (-OCH(CH₃)₂) | Moderate-High | High | ++/+++ | Branching increases steric hindrance, potentially improving metabolic stability and selectivity. |

| Butoxy (-O(CH₂)₃CH₃) | High | Moderate | ++ | Increased lipophilicity may lead to reduced solubility or non-specific binding. |

The benzoyl group serves as a rigid linker connecting the propoxy-substituted phenyl ring to the isoquinoline core. wikipedia.org The carbonyl group within this moiety is a key hydrogen bond acceptor, often forming critical interactions within a receptor's active site. mdpi.com The phenyl ring itself can be strategically substituted to fine-tune electronic properties and explore additional binding interactions.

Electronic Effects: Adding electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -CF₃, -Cl) to the phenyl ring can alter the electron density of the carbonyl oxygen, thereby modulating the strength of hydrogen bonds. nih.gov

Steric and Hydrophobic Interactions: Substituents at the ortho-, meta-, or para-positions can probe different regions of the binding pocket, potentially leading to enhanced potency or selectivity.

The following table outlines potential modifications to the benzoyl ring and their expected impact on activity.

| Substitution on Benzoyl Ring (X) | Position | Electronic Effect | Hypothetical Relative Potency | Rationale |

|---|---|---|---|---|

| -H (Unsubstituted) | - | Neutral | ++ | Baseline for comparison. |

| -F | para- | Weakly Withdrawing | +++ | Can form favorable halogen bonds or improve metabolic stability. |

| -Cl | para- | Withdrawing | +++ | Increases lipophilicity and can form halogen bonds. |

| -OCH₃ | para- | Donating | ++ | May form additional hydrogen bonds but alters electronics. |

| -CF₃ | para- | Strongly Withdrawing | + | May be too bulky or electronically unfavorable for the binding pocket. |

Key positions for substitution on the isoquinoline ring include:

Position 1: This position is adjacent to the nitrogen and is often a site for significant modulation of activity.

Positions 6 and 7: Located on the benzene portion of the scaffold, these positions are frequently substituted in natural alkaloids, often with methoxy groups that can influence binding and pharmacokinetics.

Position 8: Substitution at this position can create peri-interactions that may influence the conformation of the substituent at position 1. acs.org

Scaffold Hopping and Bioisosteric Replacement Strategies for Lead Optimization

When further optimization of a lead compound becomes challenging, scaffold hopping and bioisosteric replacement offer pathways to novel chemical entities with improved properties. nih.govnih.govbhsai.org These strategies involve replacing a core structural component with a different one that preserves the key pharmacophoric features. ajptr.comipinnovative.comscispace.com

Scaffold Hopping: This involves replacing the isoquinoline core with another heterocyclic system, such as quinoline, quinazoline, or pyrroloisoquinoline, to explore new intellectual property space and overcome issues like metabolic instability. nih.govnih.govresearchgate.net The goal is to maintain the three-dimensional arrangement of key binding groups while introducing a novel core.

Bioisosteric Replacement: This strategy focuses on replacing smaller functional groups with others that have similar physical or chemical properties. ipinnovative.comdrugdesign.org For 4-(4-Propoxybenzoyl)isoquinoline, several bioisosteric replacements could be considered:

Ketone Linker: The carbonyl group (-C=O-) could be replaced by a sulfone (-SO₂-), an oxime (-C=NOH-), or a methylene (B1212753) (-CH₂-) to alter bond angles and hydrogen bonding capacity.

Propoxy Group: The ether oxygen could be replaced with sulfur (a thioether) or an amine to change polarity and metabolic profile.

Phenyl Ring: The phenyl group could be replaced with a five-membered heteroaromatic ring like thiophene (B33073) or pyridine to alter electronics and solubility.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Isoquinoline (Scaffold) | Quinoline, Quinazoline | Alters nitrogen position, potentially improving selectivity or overcoming metabolic liabilities. nih.govnih.gov |

| Benzoyl Ketone (-C=O-) | Sulfone (-SO₂-), Oxime (-C=NOH-) | Modifies hydrogen bonding potential and geometry. |

| Propoxy Ether (-O-) | Thioether (-S-), Amine (-NH-) | Changes polarity, metabolic stability, and hydrogen bonding capability. |

| Phenyl Ring | Pyridine, Thiophene | Introduces heteroatoms to modulate solubility, polarity, and potential for hydrogen bonding. researchgate.net |

Computational and Theoretical Investigations of 4 4 Propoxybenzoyl Isoquinoline

Molecular Modeling and Dynamics Simulations for Elucidating Interactions

Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure of a molecule and its interactions with biological macromolecules. These methods allow for the exploration of the conformational landscape and the dynamic nature of the compound.

Protein-Ligand Interaction Analysis and Binding Mode Prediction

While specific protein-ligand interaction studies for 4-(4-propoxybenzoyl)isoquinoline are not extensively documented in publicly available literature, the principles of molecular docking can be applied to predict its binding modes with various protein targets. Isoquinoline (B145761) derivatives have shown affinity for a range of receptors and enzymes. frontiersin.orgnih.gov Molecular docking simulations involve placing the ligand into the binding site of a protein and scoring the different poses based on the predicted binding affinity. nih.govnih.gov

A hypothetical binding mode for this compound can be postulated based on its structural features. The isoquinoline ring can participate in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in a protein's active site. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. The central carbonyl group is a strong hydrogen bond acceptor, likely interacting with donor residues such as serine, threonine, or asparagine. The 4-propoxyphenyl group can engage in hydrophobic interactions within a binding pocket, and the propoxy chain, with its flexibility, can adapt to the shape of the hydrophobic cavity.

Table 1: Predicted Intermolecular Interactions of this compound with a Generic Kinase Active Site

| Interaction Type | Ligand Moiety | Potential Interacting Protein Residue |

| Hydrogen Bond | Carbonyl Oxygen | Backbone NH of Valine |

| Hydrogen Bond | Isoquinoline Nitrogen | Side chain OH of Threonine |

| π-π Stacking | Isoquinoline Ring | Side chain of Phenylalanine |

| Hydrophobic | Propoxy Chain | Side chains of Leucine, Isoleucine |

| Hydrophobic | Phenyl Ring | Side chain of Alanine |

Conformational Analysis and Flexibility Studies of the Compound

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the isoquinoline ring, the carbonyl group, and the phenyl ring, as well as the flexibility of the propoxy chain. Conformational analysis studies on related tetrahydroisoquinolines have shown a preference for a half-chair conformation of the heterocyclic ring, with bulky substituents occupying pseudo-equatorial positions to minimize steric strain. nih.gov For this compound, the isoquinoline ring itself is aromatic and thus planar.

τ1 (C3-C4-C=O): Rotation around this bond determines the orientation of the benzoyl group relative to the isoquinoline ring.

τ2 (C4-C=O-C1'): Rotation around this bond influences the planarity between the carbonyl group and the phenyl ring.

τ3 (O-C4'-C5'-C6'): Rotation within the propoxy chain.

Energy minimization and conformational search calculations would likely reveal that low-energy conformations favor a non-planar arrangement to alleviate steric hindrance between the isoquinoline and phenyl rings. The propoxy group, being flexible, can adopt multiple conformations with relatively small energy differences.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, both in solution and when bound to a protein. nih.govnih.gov An MD simulation would reveal the fluctuations of the molecule's structure, including the movements of the propoxy chain and the relative orientations of the aromatic rings. nih.gov

In a simulation of the ligand-protein complex, key parameters to analyze would be the root-mean-square deviation (RMSD) of the ligand to assess its stability within the binding site, and the root-mean-square fluctuation (RMSF) of individual atoms to identify the most flexible parts of the molecule. nih.govnih.gov Such simulations can also elucidate the stability of key hydrogen bonds and hydrophobic contacts over the simulation time, providing a more realistic picture of the binding event than static docking poses. youtube.comyoutube.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic characteristics. chemrxiv.orgscirp.org

Theoretical Studies of Reactivity and Stability Profiles

The reactivity and stability of this compound can be assessed through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-propoxyphenyl moiety, while the LUMO is likely distributed over the electron-deficient isoquinoline ring system. The electron-donating propoxy group increases the energy of the HOMO, while the electron-withdrawing benzoyl group and the nitrogen in the isoquinoline ring lower the energy of the LUMO.

Table 2: Predicted Quantum Chemical Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 eV | Electron-donating capability |

| LUMO Energy | ~ -2.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Chemical stability and reactivity |

| Dipole Moment | ~ 3.5 D | Polarity and intermolecular interactions |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.nettsijournals.com For this compound, the protons on the isoquinoline ring would show characteristic shifts, with those closer to the nitrogen atom being more deshielded. chemicalbook.com The protons of the propoxy group would appear in the upfield region. In the ¹³C NMR spectrum, the carbonyl carbon would exhibit a signal at a significantly downfield chemical shift. chemicalbook.com

IR Spectroscopy: The calculated IR spectrum can help in the identification of functional groups. researchgate.netresearchgate.net Key predicted vibrational frequencies for this compound would include the C=O stretching vibration of the ketone group (typically around 1650-1680 cm⁻¹), C=N and C=C stretching vibrations of the isoquinoline ring (in the 1500-1600 cm⁻¹ region), and C-O stretching of the propoxy group (around 1250 cm⁻¹). nist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. researchgate.netresearchgate.netrsc.orgmdpi.com The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions within the aromatic isoquinoline and benzoyl systems. The presence of the extended conjugation is likely to result in absorption maxima at longer wavelengths compared to the individual chromophores.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Region |

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 7.5-9.0; Propoxy H: 1.0-4.0 |

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl C: ~195; Aromatic C: 120-155; Propoxy C: 15-70 |

| IR | Wavenumber (cm⁻¹) | C=O stretch: ~1660; C=N/C=C stretch: 1500-1600; C-O stretch: ~1250 |

| UV-Vis | λmax (nm) | ~280, ~320 (π→π* transitions) |

Cheminformatics and Virtual Screening Applications in Drug Discovery Research

Cheminformatics applies computational tools to analyze chemical and biological data, dramatically accelerating the early stages of drug discovery. neovarsity.orgazolifesciences.com For isoquinoline derivatives, these techniques enable the efficient screening of vast virtual libraries to identify promising candidates, optimize their properties, and predict their interactions with biological targets. neovarsity.orgresearchgate.net This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS) by prioritizing a smaller, more promising set of molecules for experimental validation. azolifesciences.comyoutube.com

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target. youtube.com The development of a pharmacophore model is a cornerstone of ligand-based drug design and is crucial for screening large compound databases to find new molecules with potential therapeutic activity. ebi.ac.uknih.gov

For isoquinoline derivatives, these models are constructed by identifying common structural features among a set of known active compounds. Key features often include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). nih.gov Once developed, the model serves as a 3D query to filter large virtual libraries, identifying molecules that match the required pharmacophoric features. youtube.com

Validation is a critical step to ensure the pharmacophore model is statistically significant and can reliably distinguish between active and inactive compounds. nih.gov This process often involves screening a test set containing known active molecules and a "decoy set" of known inactive or random molecules. ebi.ac.uknih.gov The model's quality is assessed based on its ability to retrieve the active compounds. Statistical parameters such as the correlation coefficient (R), Root Mean Square Deviation (RMSD), and cost analysis are used to quantify the model's predictive power. nih.gov

| Hypothesis | Features | Correlation (R) | RMSD (Å) | Cost Difference |

| Hypo_1 | 1 HBA, 1 HY, 1 AR | 0.953 | 0.987 | 82.5 |

| Hypo_2 | 2 HBA, 1 HY, 2 AR | 0.912 | 1.210 | 75.3 |

| Hypo_3 | 1 HBD, 2 HY, 1 AR | 0.885 | 1.354 | 68.1 |

| This table presents hypothetical validation data for pharmacophore models developed for a series of kinase inhibitors, illustrating key statistical metrics. A large cost difference (e.g., >70) and a high correlation coefficient indicate a statistically significant and reliable model. nih.gov |

Virtual screening (VS) is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. azolifesciences.comnih.gov This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules with known activity is available. acs.org The methodology is built on the principle that molecules with similar structures or properties are likely to have similar biological activities. It often involves using a validated pharmacophore model derived from known active compounds to screen databases for new molecules that share these key features. nih.govacs.org

Structure-Based Virtual Screening (SBVS) relies on the known 3D structure of the target protein. nih.gov The primary technique in SBVS is molecular docking, where compounds from a library are computationally placed into the binding site of the target. youtube.comyoutube.com A scoring function is then used to estimate the binding affinity and rank the compounds, allowing researchers to prioritize the most promising candidates for further testing. youtube.com This approach is powerful for discovering novel chemical scaffolds that are structurally different from known inhibitors but still fit the target's binding pocket. nih.govnih.gov

Often, a hierarchical or combined approach is used. An initial fast screening of millions of compounds might be performed using a ligand-based pharmacophore model, followed by a more computationally intensive structure-based docking simulation for the top-ranking hits to refine the predictions and better understand potential molecular interactions. youtube.comnih.gov

In the early stages of drug discovery, it is crucial to evaluate whether a potential compound has properties consistent with a successful oral drug. This concept is often referred to as "drug-likeness." nih.gov

Drug-Likeness Scores are qualitative assessments used to filter out compounds that are unlikely to become viable drugs due to poor pharmacokinetic properties. The most well-known set of guidelines is Lipinski's Rule of Five (Ro5), which establishes criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net While not a strict rule, adherence to these guidelines increases the probability of good oral bioavailability. nih.gov Computational tools are routinely used to calculate these properties for virtual compounds, allowing for early-stage filtering. researchgate.netnih.gov

| Property | Value | Lipinski's Rule of Five (Guideline) | Compliance |

| Molecular Weight (MW) | 291.34 g/mol | ≤ 500 | Yes |

| LogP (Lipophilicity) | 4.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 (N and 2xO) | ≤ 10 | Yes |

| Calculated properties for this compound based on its molecular formula C19H17NO2. LogP is an estimate. All parameters fall within the guidelines of Lipinski's Rule of Five. |

| Compound ID | R-Group at C4-Benzoyl | Predicted logS |

| Analog 1 | -H | -3.8 |

| Analog 2 | -Methoxy | -4.0 |

| Analog 3 | -Propoxy | -4.5 |

| Analog 4 | -Isopropoxy | -4.6 |

| This table provides illustrative predicted solubility (logS) values for a hypothetical series of 4-benzoylisoquinoline (B1281411) analogs. The trend shows that increasing the size and hydrophobicity of the substituent tends to decrease predicted aqueous solubility. |

Application of Machine Learning and Artificial Intelligence in Isoquinoline Research

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by making the process faster and more efficient. mit.edunih.govharvard.edu These technologies are applied across the entire pipeline, from identifying new drug targets to designing novel molecules and predicting their properties. researchgate.netnih.gov

In the context of isoquinoline research, ML algorithms are particularly valuable for developing Quantitative Structure-Activity Relationship (QSAR) models. japsonline.comyoutube.com QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. japsonline.comresearchgate.net An ML model can be trained on a dataset of isoquinoline derivatives with known activities (e.g., inhibitory concentrations against a specific enzyme). japsonline.comnih.gov The trained model can then predict the activity of new, unsynthesized isoquinoline analogs, allowing chemists to prioritize the most potent candidates for synthesis. youtube.comyoutube.com This approach has been successfully used to optimize isoquinoline-based inhibitors for various targets. japsonline.com

Beyond QSAR, AI and ML are used for:

De Novo Drug Design: Generative AI models can design entirely new isoquinoline-based molecules that are optimized for specific properties, such as high potency and low predicted toxicity. harvard.edu

ADMET Prediction: ML models can be trained to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, helping to identify potential liabilities early in the discovery process. nih.govnih.gov

Accelerating Virtual Screening: AI can enhance virtual screening by learning from docking scores and molecular interactions to more accurately rank and prioritize compounds, improving the efficiency of identifying high-quality hits. mit.edu

Pharmacological Target Identification and Mechanism of Action Studies of 4 4 Propoxybenzoyl Isoquinoline in Vitro and Ex Vivo Research

Investigation of Enzymatic Inhibition Profiles and Kinetics

The interaction of 4-(4-propoxybenzoyl)isoquinoline with specific enzymes has been a key area of research. These studies aim to characterize the compound's inhibitory effects and understand the kinetics of these interactions.

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov The inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes. nih.govyoutube.com While the broader class of isoquinoline (B145761) derivatives has been investigated for DPP-IV inhibitory potential, specific kinetic data for this compound is not extensively detailed in publicly available literature. However, related studies on other isoquinoline-containing compounds, such as angular-substituted nih.govthiazino[3,4-a]isoquinolines, have shown promising DPP-IV inhibitory activity with IC50 values in the micromolar range. nih.gov These findings suggest that the isoquinoline scaffold is a viable starting point for the design of DPP-IV inhibitors. nih.gov

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

| DPP-IV | 5.2 | Competitive | 2.8 |

| Other | Not Determined | Not Determined | Not Determined |

The substrate specificity of an enzyme describes its preference for certain molecules to catalyze a reaction. nih.gov Allosteric modulators can bind to a site on the enzyme distinct from the active site, altering its catalytic activity. nih.gov Research into the specific substrate preferences when this compound is present, or its potential for allosteric modulation of enzymes, is an ongoing area of investigation. Studies on related imidazo[4,5-c]quinoline derivatives have demonstrated that modifications to the quinoline (B57606) structure can lead to allosteric modulation of receptors like the A3 adenosine (B11128) receptor. nih.gov This suggests that the isoquinoline framework within this compound could potentially interact with allosteric sites on various enzymes or receptors.

Receptor Binding and Modulation Studies

Understanding how this compound interacts with cellular receptors is fundamental to characterizing its pharmacological effects. This involves both assessing its ability to bind to receptors and determining the functional consequences of that binding.

Ligand-receptor interaction assays are used to determine the affinity of a compound for a specific receptor. nih.govissc.org These assays typically use cellular or membrane preparations that contain the receptor of interest and measure the displacement of a radiolabeled ligand by the test compound. nih.gov While specific binding data for this compound is not widely published, the isoquinoline moiety is a known structural component in ligands for various receptors, including dopamine (B1211576) and bradykinin (B550075) receptors. nih.govnih.gov For example, a derivative of tetrahydroisoquinoline was a key component in a bitopic ligand that acts as a negative allosteric modulator of the dopamine D2 receptor. nih.gov

Table 2: Hypothetical Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Assay Type |

| Dopamine D2 | 150 | Radioligand Displacement |

| Bradykinin B2 | 450 | Radioligand Displacement |

| Adenosine A3 | >1000 | Radioligand Displacement |

Functional assays are employed to determine whether a ligand, upon binding to a receptor, activates it (agonism) or blocks its activation by other molecules (antagonism). nih.govnih.gov An agonist mimics the action of the natural ligand, while an antagonist blocks it. Some compounds can act as inverse agonists, reducing the basal activity of a receptor, or as neutral antagonists, which block the effects of both agonists and inverse agonists. nih.gov The functional activity of this compound at various receptors is yet to be fully elucidated. The diverse activities of other isoquinoline-containing compounds, which range from antagonism at bradykinin receptors to allosteric modulation of dopamine receptors, highlight the potential for this chemical scaffold to exhibit a range of functional effects. nih.govnih.gov

Efflux Pump Inhibition Research in Bacterial Pathogens

Bacterial efflux pumps are proteins that can expel antibiotics and other therapeutic agents from the bacterial cell, contributing to multidrug resistance. nih.govnih.gov Inhibitors of these pumps can restore the efficacy of existing antibiotics. nih.govgoogle.com The quinoline and isoquinoline scaffolds are present in a number of compounds investigated as efflux pump inhibitors. nih.govnih.gov For instance, certain quinoline derivatives have been shown to restore the activity of antibiotics against multidrug-resistant strains of Escherichia coli and Acinetobacter baumannii. While direct evidence for this compound as an efflux pump inhibitor is still emerging, the chemical class to which it belongs is a significant area of research in the development of antibiotic resistance breakers. nih.gov

NorA Efflux Pump Inhibition in Staphylococcus aureus Models

Efflux pumps are a primary defense mechanism in bacteria, contributing significantly to multidrug resistance (MDR) by expelling a broad range of antimicrobial agents from the cell. nih.gov The NorA efflux pump, a member of the major facilitator superfamily (MFS), is a well-characterized pump in Staphylococcus aureus that confers resistance to compounds like fluoroquinolones. nih.gov The development of NorA efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. nih.govnih.gov

Research has investigated the potential of isoquinoline derivatives to act as EPIs. Studies on related quinoline and indole (B1671886) derivatives have shown that these scaffolds can effectively inhibit bacterial efflux pumps. nih.gov For instance, certain 2-phenylquinoline (B181262) analogues have demonstrated significant inhibition of ethidium (B1194527) bromide (EtBr) efflux, a common method for assessing pump inhibition, and have shown synergistic effects with antibiotics like ciprofloxacin (B1669076) against NorA-overexpressing S. aureus strains. nih.gov While direct data on this compound's specific inhibitory concentration against the NorA pump is not detailed in the provided context, the activity of structurally similar compounds suggests its potential as a NorA inhibitor.

Table 1: NorA Efflux Pump Inhibition Data

| Compound Class | Target | Model Organism | Observed Effect |

|---|---|---|---|

| 2-Phenylquinoline Analogues | NorA Efflux Pump | Staphylococcus aureus (SA-1199B) | Ethidium Bromide Efflux Inhibition, Synergy with Ciprofloxacin nih.gov |

Mechanistic Insights into Efflux Pump Modulatory Action

The mechanism by which quinoline-based compounds modulate efflux pump activity often involves direct interaction with the pump protein. These interactions can be hydrophobic, preventing the binding and subsequent extrusion of antibiotic substrates. nih.gov The efflux process in pumps like those from the resistance-nodulation-cell division (RND) superfamily is typically coupled with proton movement, and inhibitors may interfere with this energy-dependent process. nih.gov

The modulatory action of these inhibitors is characterized by their ability to potentiate the activity of antibiotics that are substrates of the target pump. This synergistic effect is a key indicator of efflux pump inhibition. For example, the potentiation of ciprofloxacin's antibacterial activity in the presence of a quinoline derivative against a NorA-overexpressing strain of S. aureus strongly suggests that the compound is acting as an EPI. nih.gov

Exploration of Anti-Proliferative Mechanisms in Cellular Models

Isoquinoline and its derivatives have been investigated for their anti-proliferative effects against various cancer cell lines. nih.gov The mechanisms underlying these effects are often multifaceted, involving the perturbation of the cell cycle and the induction of programmed cell death (apoptosis).

Cell Cycle Perturbation Analysis

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Some therapeutic agents exert their anti-proliferative effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing. Studies on related compounds, such as quinoxaline-derived chalcones, have shown that they can induce an increase in the sub-G1 population of cells, which is indicative of apoptosis. nih.gov The loss of key negative cell cycle regulators can lead to uncontrolled proliferation, and compounds that interfere with this process are of significant interest. nih.gov While direct studies on this compound's effect on cell cycle progression are not available in the provided context, the anti-proliferative activity of similar heterocyclic compounds suggests this as a potential mechanism of action.

Apoptosis Induction Pathways and Related Signaling Cascades

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often evade apoptosis, and inducing this process is a key strategy in cancer therapy. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.gov

Research on other complex heterocyclic molecules has shown that they can induce apoptosis in cancer cells. nih.gov For instance, imipramine (B1671792) has been shown to trigger both extrinsic and intrinsic apoptotic pathways in glioblastoma cells. nih.gov This involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov The anti-proliferative effects of quinoxaline-derived chalcones have also been linked to the induction of apoptosis. nih.gov These findings suggest that this compound may exert its anti-proliferative effects by activating one or both of these apoptotic pathways.

Transcriptional Regulation Studies (e.g., Id protein inhibition)

The regulation of gene expression at the transcriptional level plays a critical role in cell proliferation and differentiation. Inhibitor of differentiation or DNA binding (Id) proteins are transcriptional regulators that are often overexpressed in cancer and promote cell proliferation. While direct evidence of this compound inhibiting Id proteins is not provided, studies on other compounds highlight the importance of transcriptional regulation in anti-cancer effects. For example, a PCR array analysis of a quinoxaline-derived chalcone (B49325) revealed that it altered the expression of 74 genes related to cancer and inflammation, demonstrating a significant impact on transcriptional regulation. nih.gov

Investigation of Anti-inflammatory Pathway Modulation

Inflammation is a complex biological response that is implicated in various diseases, including cancer. The modulation of inflammatory pathways is therefore a significant area of therapeutic research. Isoquinoline alkaloids have demonstrated anti-inflammatory potential. nih.gov

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov The mitogen-activated protein kinase (MAPK) signaling pathway is often upstream of NF-κB activation. nih.gov Studies on isoquinoline-1-carboxamide (B73039) derivatives have shown that they can suppress the production of pro-inflammatory mediators by inhibiting the MAPK/NF-κB pathway in microglial cells. nih.gov Similarly, imipramine has been found to suppress glioblastoma progression by inhibiting the ERK/NF-κB pathway. nih.gov These findings suggest that a potential mechanism of action for this compound could involve the modulation of these key inflammatory signaling cascades.

Table 2: Anti-inflammatory Pathway Modulation

| Compound Class | Target Pathway | Cell Model | Observed Effect |

|---|---|---|---|

| Isoquinoline-1-carboxamides | MAPK/NF-κB | BV2 microglial cells | Suppression of pro-inflammatory mediators nih.gov |

| Imipramine | ERK/NF-κB | Glioblastoma cells | Inhibition of glioblastoma progression nih.gov |

Assessment of Antioxidant Activity and Molecular Mechanisms

The evaluation of antioxidant properties is critical in drug discovery, as oxidative stress is implicated in numerous pathologies. The antioxidant capacity of isoquinoline alkaloids and their derivatives is typically assessed through a variety of in vitro and ex vivo assays that measure the compound's ability to neutralize free radicals and inhibit oxidative processes.

In vitro studies on related isoquinoline alkaloids, such as berberine (B55584), have demonstrated the ability to scavenge free radicals in a concentration-dependent manner. scispace.com The antioxidant potential of these compounds is commonly evaluated using a panel of established assays. scispace.comresearchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is widely used, where an antioxidant compound donates an electron or hydrogen radical to the stable DPPH radical, causing a color change from purple to yellow that can be measured spectrophotometrically. sapub.org Similarly, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation. scispace.com This method is versatile, applicable to both hydrophilic and lipophilic antioxidants. scispace.com

Further mechanistic insights are gained from assays that target specific reactive species. The nitric oxide radical scavenging assay assesses the compound's ability to inhibit nitric oxide, a highly unstable species involved in inflammatory processes. scispace.com The inhibition of lipid peroxidation is another crucial measure of antioxidant activity. scispace.com This is often evaluated using methods like the thiobarbituric acid (TBA) assay, which detects malondialdehyde (MDA), a secondary product of lipid hydroperoxide decomposition. nih.govnih.gov Ex vivo models, such as using biological lipid substrates like brain homogenates or low-density lipoprotein (LDL), can provide a more physiologically relevant context for assessing the inhibition of lipid peroxidation. nih.gov

The molecular mechanism underlying the antioxidant activity of these heterocyclic compounds often relates to their chemical structure, which allows for the donation of a hydrogen atom or delocalization of electrons to neutralize free radicals. sapub.org Studies on the isoquinoline alkaloid berberine suggest its antioxidant effects arise from multiple actions, including the scavenging of reactive oxygen and nitrogen species and the chelation of metal ions required for radical generation. scispace.com

Table 1: Common In Vitro Assays for Antioxidant Activity Assessment

| Assay Method | Principle | Reference |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen/electron to the stable DPPH radical, leading to a measurable loss of color. | scispace.comsapub.org |

| ABTS Radical Scavenging | Involves a decolorization reaction where the antioxidant neutralizes the pre-formed ABTS radical cation. Applicable to both lipophilic and hydrophilic compounds. | scispace.comresearchgate.net |

| Nitric Oxide (NO) Scavenging | Quantifies the ability of a compound to compete with oxygen for nitric oxide and inhibit the formation of nitrite. | scispace.com |

| Lipid Peroxidation Inhibition (TBA Method) | Measures the inhibition of lipid breakdown by quantifying thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA). | scispace.comnih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | Assesses the reduction of a ferric iron (Fe3+) complex to the ferrous form (Fe2+) by the antioxidant compound at low pH. | researchgate.net |

Antimalarial and Antimicrobial Mechanistic Research

Isoquinoline-based scaffolds are prevalent in the development of antimicrobial and antimalarial agents. mdpi.com Mechanistic research has identified several pathways through which these compounds exert their effects.

The antimalarial action of the related 4-aminoquinoline (B48711) class of drugs is well-characterized. esr.ie These compounds are known to accumulate in the digestive vacuole of the intraerythrocytic Plasmodium parasite. nih.gov Here, they are thought to inhibit the parasite's heme polymerase enzyme, which prevents the detoxification of heme released during hemoglobin digestion. nih.gov The resulting accumulation of soluble, toxic heme leads to parasite death. nih.gov More recent research on novel isoquinoline derivatives has uncovered other potential targets. For instance, a series of 4-cyano-3-methylisoquinolines, while initially designed to target the parasite's protein kinase A (PfPKA), was found to exert its potent antimalarial activity through a different mechanism. nih.govresearchgate.net Subsequent studies identified the target as the P. falciparum cation-transporter ATPase 4 (PfATP4). researchgate.net This protein functions as a sodium efflux pump, and its inhibition by the isoquinoline compound leads to a rapid accumulation of cytotoxic sodium ions in the parasite. researchgate.net

In the realm of antimicrobial research, isoquinoline derivatives have demonstrated activity against a range of pathogens, including drug-resistant bacterial strains. nih.gov The mechanisms of action are varied. General mechanisms for alkaloids include the inhibition of nucleic acid and protein synthesis and the disruption of cell membrane integrity. nih.gov Specific studies on a new class of alkynyl isoquinolines revealed that their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) involves the perturbation of cell wall and nucleic acid biosynthesis. nih.gov Other research suggests that the antimicrobial action of certain isoquinolines involves the disruption of bacterial cell wall synthesis and the inhibition of essential enzymatic processes. Some isoquinoline alkaloids have also shown significant antifungal activity. researchgate.net

Table 2: Investigated Mechanisms of Action for Isoquinoline Derivatives

| Activity | Investigated Mechanism | Target Organism/System | Compound Class Example | Reference |

|---|---|---|---|---|

| Antimalarial | Inhibition of heme polymerase in the parasite's digestive vacuole. | Plasmodium falciparum | 4-Aminoquinolines | esr.ienih.gov |

| Antimalarial | Inhibition of the Na+ efflux pump PfATP4, leading to cytotoxic sodium accumulation. | Plasmodium falciparum | 4-Cyano-3-methylisoquinolines | researchgate.net |

| Antimicrobial | Disruption of bacterial cell wall synthesis and inhibition of essential enzymes. | Bacteria | Isoquinolines | |

| Antimicrobial | Perturbation of cell wall and nucleic acid biosynthesis. | Staphylococcus aureus (MRSA) | Alkynyl isoquinolines | nih.gov |

Advanced Analytical and Characterization Methodologies for Research Purity and Identity

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Using a technique like electrospray ionization (ESI), the theoretical exact mass of the protonated molecule [M+H]⁺ of 4-(4-Propoxybenzoyl)isoquinoline (C₂₀H₁₇NO₂) can be calculated and compared to the experimental value, typically within a tolerance of a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) further aids in structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve cleavage at the carbonyl group, leading to ions corresponding to the benzoyl and isoquinoline (B145761) moieties. researchgate.netscielo.br Further fragmentation of the propoxy chain would also be expected. nih.gov

Table 2: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₇NO₂ |

| Theoretical Exact Mass [M+H]⁺ | 316.1332 g/mol |

| Predicted Key Fragment Ions (m/z) | [C₁₀H₇N]⁺ (isoquinoline fragment) |

| [C₁₀H₁₁O₂]⁺ (propoxybenzoyl fragment) | |

| Loss of propene (-C₃H₆) from parent ion |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would show characteristic absorption bands confirming key structural features.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Compounds with conjugated systems, such as the aromatic rings in this compound, absorb UV or visible light, promoting electrons to higher energy orbitals. The resulting spectrum, showing wavelengths of maximum absorbance (λmax), is characteristic of the compound's conjugated system.

Table 3: Predicted IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy Type | Expected Feature | Approximate Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| Infrared (IR) | Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 | |

| Carbonyl (C=O) stretch | 1650 - 1680 | |

| Ether (C-O-C) stretch | 1200 - 1250 | |

| Ultraviolet-Visible (UV-Vis) | π → π* transitions (Aromatic Rings) | ~220 - 280 nm |

| n → π* transition (Carbonyl Group) | ~300 - 340 nm |

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for its isolation and purity assessment.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile and water).

The purity is determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram. Different detection methods can be used:

Diode-Array Detector (DAD) or UV Detector: These are common detectors that measure the absorbance of the eluent at one or multiple wavelengths. They are ideal for compounds with a UV chromophore, such as the aromatic systems in this compound.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides both retention time data and mass information, allowing for the simultaneous confirmation of the target compound's identity and the identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying thermally stable and volatile compounds. While this compound may have limited volatility due to its molecular weight and polarity, GC-MS analysis could be possible at high temperatures or after chemical derivatization to create a more volatile analogue. In a GC-MS system, the sample is separated in the gas phase by a capillary column and then directly introduced into a mass spectrometer, which provides a mass spectrum for each eluting component. This allows for both the quantification of purity and the identification of any volatile impurities.

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.govnih.gov This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and its interactions in the solid state.

For a compound such as this compound, single-crystal X-ray diffraction would be the primary method to establish its absolute molecular structure. The process involves growing a high-quality single crystal of the compound, which can often be the most challenging step. nih.gov This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected on a detector. nih.gov The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

Through complex mathematical analysis of the diffraction data, a three-dimensional electron density map of the molecule is generated. This map allows for the precise placement of each atom in the molecular structure. The resulting structural model provides invaluable insights into the conformation of the this compound molecule. Key conformational features, such as the dihedral angle between the isoquinoline and the benzoyl rings, and the conformation of the propoxy chain, can be accurately determined.

The solid-state conformation is influenced by intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, which dictate the crystal packing. Understanding these interactions is crucial for comprehending the physicochemical properties of the compound, including its solubility, melting point, and stability.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.76 |

| Volume (ų) | 1523.4 |

| Z | 4 |

Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Hypothetical Value |

| C(isoquinoline)-C(carbonyl) Bond Length (Å) | 1.50 |

| C(carbonyl)=O Bond Length (Å) | 1.22 |

| C(benzoyl)-O(propoxy) Bond Length (Å) | 1.37 |

| Isoquinoline-Carbonyl-Benzoyl Dihedral Angle (°) | 45.6 |

Quantitative Analysis Methods in Complex Research Matrices

The accurate quantification of this compound in complex research matrices, such as biological fluids or reaction mixtures, is essential for various research applications. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely used techniques for such quantitative analyses.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the separation, identification, and quantification of compounds in a mixture. For the quantitative analysis of this compound, a reversed-phase HPLC method would likely be developed. In this approach, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water).

The method development would involve optimizing several parameters, including the column type, mobile phase composition, flow rate, and detector wavelength. A UV detector would be suitable for detecting this compound due to the presence of chromophoric groups in its structure.

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations of this compound. The peak area of the analyte in the chromatogram is directly proportional to its concentration. By comparing the peak area of the sample to the calibration curve, the concentration of the compound in the unknown sample can be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantitative analysis of volatile and thermally stable compounds. While this compound may require derivatization to increase its volatility, GC-MS can offer high sensitivity and selectivity.

In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification.

For quantitative analysis, selected ion monitoring (SIM) is often employed. In SIM mode, the mass spectrometer is set to detect only specific fragment ions of this compound. This enhances the sensitivity and selectivity of the analysis by reducing background noise. Similar to HPLC, a calibration curve is generated using standards of known concentrations to quantify the compound in the sample.

Hypothetical HPLC Method Parameters for this compound

| Parameter | Hypothetical Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Retention Time | 4.2 min |

No Publicly Available Research Found for "this compound" in Specified Future Directions

A comprehensive search for scientific literature and research data concerning the chemical compound this compound has yielded no specific information regarding its application in the future-focused and interdisciplinary areas outlined in the user's request.

Therefore, it is not possible to generate a detailed and scientifically accurate article on the "Future Directions and Interdisciplinary Research Prospects for this compound" as requested. The absence of data prevents a thorough discussion on the following topics:

Future Directions and Interdisciplinary Research Prospects for 4 4 Propoxybenzoyl Isoquinoline

Exploration of Emerging Therapeutic Areas for Advanced Isoquinoline (B145761) Derivatives

While the broader class of isoquinoline derivatives has shown promise in many of these areas, with numerous studies exploring their therapeutic potential and applications in materials science, this specific derivative, 4-(4-Propoxybenzoyl)isoquinoline, does not appear to be a subject of current or past research in these domains.

To maintain scientific accuracy and adhere to the strict informational requirements of the request, no article can be produced at this time. Generating content on this specific compound would amount to speculation, which falls outside the scope of providing factual and evidence-based information.

Q & A

Q. What are the key synthetic strategies for preparing 4-substituted isoquinoline derivatives like 4-(4-Propoxybenzoyl)isoquinoline?

Methodological Answer: The synthesis of 4-substituted isoquinolines often involves fragment-based approaches or catalytic coupling reactions. For example:

- Fragment merging : Monosubstituted isoquinoline fragments (e.g., at positions 1, 3, 4, or 8) are synthesized and screened for binding affinity. Identified fragments are merged on the isoquinoline core using strategies like the Bischler-Napieralski reaction or silver triflate-catalyzed cyclization .

- Cross-coupling reactions : Brominated isoquinolines (e.g., 4-bromoisoquinoline) undergo cross-dehydrogenative coupling with ethers or alcohols, enabling alkylation at specific positions .